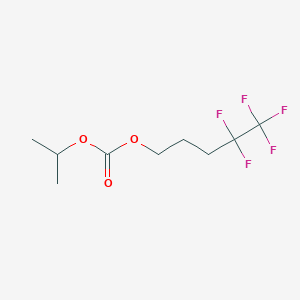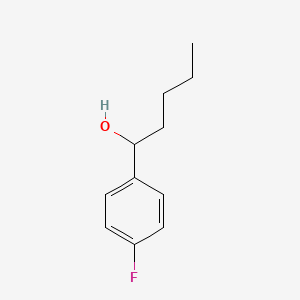
1-(4-Fluorophenyl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, alpha-butyl-4-fluoro- is an organic compound characterized by the presence of a benzene ring, a methanol group, an alpha-butyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-butyl-4-fluoro- typically involves the reaction of 4-fluorobenzyl alcohol with butyl lithium in the presence of a suitable solvent. The reaction conditions often require low temperatures to ensure the stability of the intermediate compounds and to achieve high yields.
Industrial Production Methods
Industrial production of Benzenemethanol, alpha-butyl-4-fluoro- may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods aim to optimize the reaction conditions, reduce production costs, and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, alpha-butyl-4-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
Benzenemethanol, alpha-butyl-4-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, alpha-butyl-4-fluoro- involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, thereby influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanol, alpha-methyl-
- Benzenemethanol, alpha-ethyl-4-fluoro-
- 4-Fluorobenzyl alcohol
Uniqueness
Benzenemethanol, alpha-butyl-4-fluoro- is unique due to the combination of its alpha-butyl group and fluorine atom, which confer distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
3913-55-1 |
|---|---|
Molecular Formula |
C11H15FO |
Molecular Weight |
182.23 g/mol |
IUPAC Name |
1-(4-fluorophenyl)pentan-1-ol |
InChI |
InChI=1S/C11H15FO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11,13H,2-4H2,1H3 |
InChI Key |
SGCWRWKHMFTANJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Chlorophenoxy)ethoxy]acetic acid](/img/structure/B12082172.png)
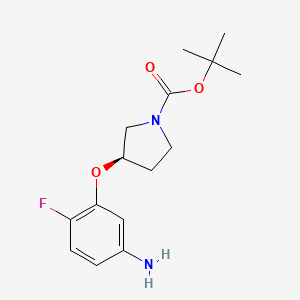
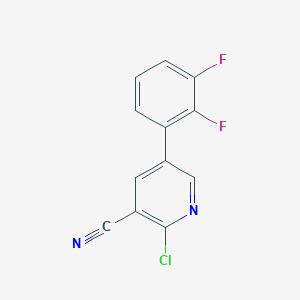
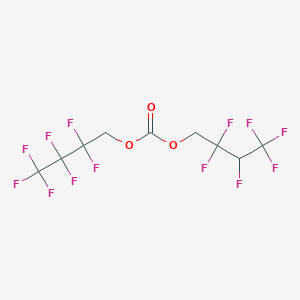

![6-[3-(Trifluoromethoxy)phenyl]pyridin-3-amine](/img/structure/B12082194.png)
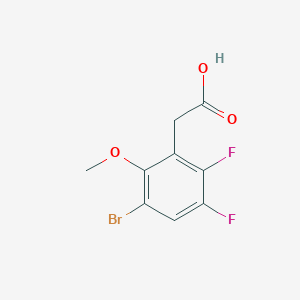
![4-Methyl-1-[2-[1-(3-methylphenylsulfonyl)pyrrolidin-2(r)-yl]ethyl]piperidine](/img/structure/B12082219.png)

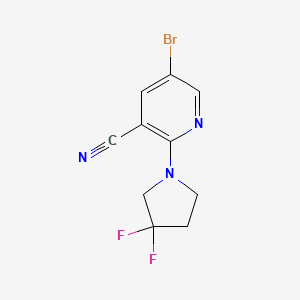
![[[[(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B12082239.png)
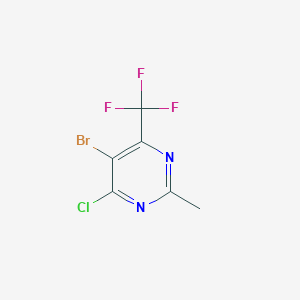
![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)
